molecular formula C29H34N2O4 B11139484 N~1~-(1-benzyl-4-piperidyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide

N~1~-(1-benzyl-4-piperidyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide

Cat. No.: B11139484
M. Wt: 474.6 g/mol
InChI Key: LVXYQRTXHQGCQY-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanamide is a complex organic compound that features a piperidine ring, a benzyl group, and a chromen-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Chromen-2-one Synthesis: The chromen-2-one moiety is synthesized separately through a condensation reaction involving salicylaldehyde and an appropriate diketone.

    Coupling Reaction: The final step involves coupling the benzylated piperidine with the chromen-2-one moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the chromen-2-one moiety.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted derivatives at the benzyl group.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the chromen-2-one moiety could modulate enzyme activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzylpiperidin-4-yl)-2-furamide
  • N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine

Uniqueness

N-(1-benzylpiperidin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanamide is unique due to the presence of the chromen-2-one moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H34N2O4

Molecular Weight

474.6 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanamide

InChI

InChI=1S/C29H34N2O4/c1-20(2)19-34-24-9-10-25-21(3)26(29(33)35-27(25)17-24)11-12-28(32)30-23-13-15-31(16-14-23)18-22-7-5-4-6-8-22/h4-10,17,23H,1,11-16,18-19H2,2-3H3,(H,30,32)

InChI Key

LVXYQRTXHQGCQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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